Cas no 20948-01-0 (1,3-Propanediamine, N-[2-(2-pyridinyl)ethyl]-)

1,3-Propanediamine, N-[2-(2-pyridinyl)ethyl]- structure
20948-01-0 structure
Product name:1,3-Propanediamine, N-[2-(2-pyridinyl)ethyl]-
CAS No:20948-01-0
MF:C10H17N3
MW:179.26208
CID:238865
PubChem ID:20192832

1,3-Propanediamine, N-[2-(2-pyridinyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Propanediamine, N-[2-(2-pyridinyl)ethyl]-
    • N'-(2-pyridin-2-ylethyl)propane-1,3-diamine
    • AKOS011558580
    • ZKKSBHSBCQFCBW-UHFFFAOYSA-N
    • SCHEMBL4397357
    • 20948-01-0
    • N-(2-pyridin-2-ylethyl)propane-1,3-diamine
    • N~1~-[2-(Pyridin-2-yl)ethyl]propane-1,3-diamine
    • DTXSID90603382
    • Inchi: InChI=1S/C10H17N3/c11-6-3-7-12-9-5-10-4-1-2-8-13-10/h1-2,4,8,12H,3,5-7,9,11H2
    • InChI Key: ZKKSBHSBCQFCBW-UHFFFAOYSA-N
    • SMILES: NCCCNCCC1=CC=CC=N1

Computed Properties

  • Exact Mass: 179.14241
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.9Ų
  • XLogP3: -0.2

Experimental Properties

  • PSA: 50.94

1,3-Propanediamine, N-[2-(2-pyridinyl)ethyl]- Related Literature

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